O-ethyl 3-chlorobenzenecarbothioate

Description

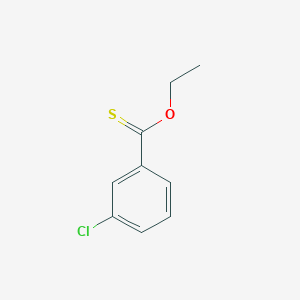

O-Ethyl 3-chlorobenzenecarbothioate is a thioester derivative of 3-chlorobenzoic acid, characterized by a benzene ring substituted with a chlorine atom at the meta position and a carbothioate group (S-CO-O-ethyl). Thioesters like this are typically reactive due to the electrophilic nature of the carbonyl carbon and the nucleophilic sulfur atom, enabling participation in acyl transfer reactions .

Properties

CAS No. |

13806-78-5 |

|---|---|

Molecular Formula |

C9H9ClOS |

Molecular Weight |

200.69 g/mol |

IUPAC Name |

O-ethyl 3-chlorobenzenecarbothioate |

InChI |

InChI=1S/C9H9ClOS/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 |

InChI Key |

NSOLQKMOGRHUCD-UHFFFAOYSA-N |

SMILES |

CCOC(=S)C1=CC(=CC=C1)Cl |

Canonical SMILES |

CCOC(=S)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chlorobenzaldehyde (CAS: 587-04-2)

Structural Differences :

- Functional Group : 3-Chlorobenzaldehyde contains an aldehyde (-CHO) group instead of a carbothioate.

- Reactivity : Aldehydes are highly electrophilic and prone to oxidation or nucleophilic addition, whereas thioesters are more stable but participate in transthioesterification.

- Uses : 3-Chlorobenzaldehyde is primarily used in manufacturing, laboratory synthesis, and as a precursor for pharmaceuticals .

Organophosphorus Thioesters (e.g., O-Ethyl Ethylphosphonothionochloridate, CAS: 1497-68-3)

Structural Differences :

- Backbone: Organophosphorus compounds (e.g., O-ethyl ethylphosphonothionochloridate) feature a phosphorus center, whereas this compound is carbon-based.

- Reactivity: Phosphonothioates undergo hydrolysis to form toxic byproducts (e.g., nerve agents), while aromatic thioesters are less hazardous and more suited for synthetic chemistry .

O-Ethyl Methylphosphonothioate (CAS: N/A)

Structural Differences :

- Substituents : This compound has a methyl group attached to phosphorus, contrasting with the aromatic chlorine substituent in this compound.

- Applications: Methylphosphonothioates are studied for their neurotoxic properties, whereas aromatic thioesters may serve as building blocks in drug design .

Research Findings and Data Gaps

- Reactivity: Thioesters like this compound are less hydrolytically stable than aldehydes but more so than phosphonothioates. Their stability in aqueous environments requires further study.

- Synthetic Utility : The chlorine substituent in the meta position may enhance lipophilicity, making the compound a candidate for pesticide formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.